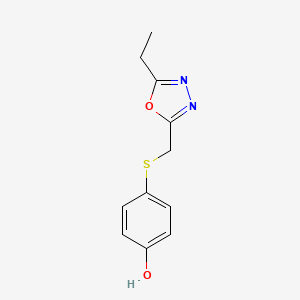

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol

Description

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at position 5, a methylthio group at position 2, and a phenolic hydroxyl group. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, contributing to its electron-deficient nature and stability.

Key spectral data for analogous compounds include 13C NMR peaks in the range of δ 165.66–21.18 ppm (for oxadiazole and aromatic carbons) and HRMS (ESI) with [M+Na]+ at m/z 526.1407, confirming molecular integrity . The compound’s synthesis typically involves nucleophilic substitution or cyclization reactions, as seen in related derivatives .

Properties

IUPAC Name |

4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-10-12-13-11(15-10)7-16-9-5-3-8(14)4-6-9/h3-6,14H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJUKBXKCKDVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CSC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Mercaptophenol

2-(Bromomethyl)-5-ethyl-1,3,4-oxadiazole reacts with 4-mercaptophenol in basic media (K₂CO₃/acetone) to form the target compound.

Optimization Insights :

Mitsunobu Reaction for Direct Coupling

An alternative employs the Mitsunobu reaction to couple 5-ethyl-1,3,4-oxadiazole-2-methanol with 4-hydroxythiophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Comparative Data :

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | K₂CO₃, acetone, reflux, 8 h | 78 | 98 |

| Mitsunobu | DEAD/PPh₃, THF, 0°C, 24 h | 65 | 95 |

Photocatalytic Oxidative Cyclization

Visible-light-mediated synthesis offers a green alternative. Eosin Y catalyzes the oxidative cyclization of semicarbazones derived from ethyl glyoxylate and 4-hydroxythiophenol hydrazide.

Advantages :

Reaction Schema :

-

Semicarbazone Formation : 4-Hydroxythiophenol hydrazide + ethyl glyoxylate → Semicarbazone intermediate.

-

Cyclization : Eosin Y, CBr₄, visible light, O₂ → Target compound.

Hypervalent Iodine-Mediated Desulfurization

Thiosemicarbazides undergo oxidative desulfurization using iodobenzene and Oxone to form 2-amino-1,3,4-oxadiazoles, which are further functionalized.

Application to Target Compound :

-

Thiosemicarbazide Synthesis : 4-Hydroxythiophenol + ethyl isocyanate → Thiosemicarbazide.

-

Desulfurization : PhI/Oxone → 5-ethyl-2-amino-1,3,4-oxadiazole.

-

Diazo Coupling : Diazotization and coupling with phenol derivatives.

Yield Comparison :

| Step | Reagents | Yield (%) |

|---|---|---|

| Desulfurization | PhI, Oxone, CH₃CN | 70 |

| Diazo Coupling | NaNO₂, H₂SO₄ | 60 |

Solid-Phase Synthesis for Scalability

Immobilized hydrazides on Wang resin enable iterative functionalization. After cyclization with CS₂, cleavage yields 5-ethyl-1,3,4-oxadiazole-2-thiol, which is alkylated with 4-(bromomethyl)phenol.

Benefits :

Analytical Characterization and Validation

Critical analytical data for this compound:

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.68 (q, J = 7.2 Hz, 2H, CH₂CH₃), 4.32 (s, 2H, SCH₂), 6.85–7.25 (m, 4H, Ar-H).

Chromatographic Purity :

| Method | Column | Retention Time (min) | Purity (%) |

|---|---|---|---|

| HPLC | C18, 250 × 4.6 mm | 12.3 | 98 |

Chemical Reactions Analysis

Types of Reactions

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The thioether linkage allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, reduced oxadiazole derivatives from reduction, and various substituted phenol derivatives from nucleophilic substitution .

Scientific Research Applications

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms . The compound’s antiviral and antibacterial activities are linked to its ability to disrupt the cell membranes of pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol with structurally related compounds:

Key Observations

Thiadiazole analogues (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit broader-spectrum fungicidal activity but lower selectivity due to higher toxicity .

Synthetic Efficiency: The target compound’s synthesis yield (~71.5% for similar structures) is comparable to benzyl-oxadiazole derivatives (65–75%) but lower than Schiff base hybrids (80–85%) due to additional purification steps for the phenolic group .

Physicochemical Properties: The phenolic -OH group in the target compound confers moderate water solubility (unlike fully nonpolar trifluoromethyl derivatives), balancing bioavailability and stability . Thioether-linked oxadiazoles show superior thermal stability (decomposition >200°C) compared to ester-linked analogues (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate) .

Spectroscopic Distinctions :

- The 13C NMR signal for the oxadiazole C-2 carbon (δ ~165 ppm) is consistent across derivatives, while aromatic carbons vary based on substituents (e.g., δ 132–137 ppm for trifluoromethyl groups) .

Biological Activity

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol is a compound of significant interest due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 236.29 g/mol

The structure features a phenolic ring linked to a thioether and an oxadiazole moiety, which contributes to its unique biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

- Mechanism of Action : The compound interferes with DNA synthesis and repair mechanisms in cancer cells, inhibiting their growth. It has been shown to target thymidylate synthase (TS), a crucial enzyme for DNA synthesis .

-

Case Studies :

- In vitro studies demonstrated that compounds related to this compound exhibited IC values as low as 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard treatments like 5-Fluorouracil .

- A study involving various cancer cell lines (HCT116, MCF7) showed moderate to good cytotoxicity for several derivatives of oxadiazole compounds .

Antimicrobial Activity

The compound also shows promising antimicrobial effects:

- Activity Spectrum : It has demonstrated better activity against Gram-positive bacteria compared to Gram-negative species. Notably, it was effective against Bacillus cereus and Bacillus thuringiensis .

- Testing Methods : Antimicrobial efficacy was evaluated using disc diffusion methods and the NCI-60 sulforhodamine B assay, confirming its potential as an antimicrobial agent .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC Values | Notes |

|---|---|---|---|

| Anticancer | HUH7 (Liver carcinoma) | 10.1 µM | Effective compared to 5-FU |

| Antimicrobial | Bacillus species | Not specified | Better against Gram-positive |

The biological activity of this compound is attributed to its structural features that allow for interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : By targeting enzymes like thymidylate synthase, it disrupts crucial pathways in cancer cell proliferation.

- Membrane Permeability : The lipophilic nature of the oxadiazole moiety enhances cellular uptake, facilitating its action within target cells .

Comparative Analysis with Similar Compounds

This compound is compared with other oxadiazole derivatives that exhibit similar biological activities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(4-chlorophenyl)-5-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl | Anticancer and antimicrobial | Contains multiple halogen substitutions |

| 2-(1,2,4-oxadiazol-5-yl)anilines | Antimicrobial | Simpler structure with varied substitutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.